molecular formula C2H4CsO2 B1353113 Cesium acetate CAS No. 3396-11-0

Cesium acetate

Cat. No.: B1353113
CAS No.: 3396-11-0
M. Wt: 192.96 g/mol
InChI Key: ISOFMMPYICGGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cesium acetate, also known as cesium ethanoate, is an ionic compound with the molecular formula CH₃COOCs. It is a white, hygroscopic solid that is highly soluble in water. This compound is primarily used in organic synthesis and has applications in various scientific fields due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Cesium acetate plays a role in biochemical reactions, particularly in organic synthesis. It is known to interact with enzymes and proteins involved in glycosylation reactions. For example, this compound has been shown to promote the glycosylation of nucleosides, which is crucial in nucleic acid research and drug development . The interaction between this compound and enzymes in these reactions enhances the efficiency and yield of the desired products.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the pH of cellular environments, which in turn affects enzyme activity and metabolic processes . This compound’s impact on cellular function is significant, as it can modulate the activity of key enzymes and proteins involved in critical cellular pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, in glycosylation reactions, this compound acts as a catalyst, promoting the formation of glycosidic bonds . Additionally, this compound can influence gene expression by altering the cellular pH, which affects the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including gastrointestinal distress, hypotension, and syncope . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, affecting the production of key metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the localization and accumulation of this compound in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and cellular processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and its role in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium acetate can be synthesized by reacting cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) with acetic acid (CH₃COOH). The reaction typically proceeds as follows: [ \text{CsOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCs} + \text{H}_2\text{O} ] [ \text{Cs}_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{CH}_3\text{COOCs} + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by neutralizing cesium hydroxide with acetic acid. The reaction is carried out in aqueous solution, and the product is then crystallized and dried .

Types of Reactions:

    Substitution Reactions: this compound is commonly used in nucleophilic substitution reactions.

    Condensation Reactions: In the Perkin synthesis, this compound is used to form unsaturated cinnamic-type acids by condensing aromatic aldehydes with fatty acids.

Common Reagents and Conditions:

    Reagents: Cesium hydroxide, acetic acid, mesylates, aromatic aldehydes, fatty acids.

    Conditions: Reactions are typically carried out in aqueous solutions or organic solvents under controlled temperatures.

Major Products:

Comparison with Similar Compounds

Cesium acetate can be compared with other acetate salts such as:

  • Lithium Acetate (CH₃COOLi)
  • Sodium Acetate (CH₃COONa)
  • Potassium Acetate (CH₃COOK)
  • Rubidium Acetate (CH₃COORb)

Uniqueness:

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

CAS No.

3396-11-0

Molecular Formula

C2H4CsO2

Molecular Weight

192.96 g/mol

IUPAC Name

cesium;acetate

InChI

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

ISOFMMPYICGGSC-UHFFFAOYSA-N

SMILES

CC(=O)[O-].[Cs+]

Canonical SMILES

CC(=O)O.[Cs]

3396-11-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cesium acetate
Reactant of Route 2
Cesium acetate
Reactant of Route 3
Cesium acetate
Reactant of Route 4
Cesium acetate
Reactant of Route 5
Cesium acetate
Reactant of Route 6
Cesium acetate
Customer
Q & A

Q1: How does cesium acetate enhance the performance of perovskite solar cells (PSCs)?

A1: this compound plays a multifaceted role in improving PSC performance.

    Q2: How does this compound interact with kaolinite surfaces?

    A2: this compound intercalates into the kaolinite structure, causing the layers to expand. This process involves the incorporation of water molecules. The acetate ions hydrogen bond with the inner surface hydroxyls of the kaolinite, leading to the appearance of new infrared hydroxyl stretching and deformation modes [].

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is CsCH3COO, and its molecular weight is 191.95 g/mol.

    Q4: What spectroscopic techniques are useful for characterizing this compound and its interactions?

    A4: Several spectroscopic techniques provide valuable information:

    • Infrared (IR) Spectroscopy: Reveals changes in hydroxyl stretching and deformation modes, indicating interactions between acetate ions and target molecules like kaolinite [, , ].
    • Raman Spectroscopy: Provides complementary information to IR, particularly useful for studying the hydration sphere of the cesium cation and its effect on the hydroxyl groups of the target molecule [, ].
    • X-ray Diffraction (XRD): Confirms the intercalation of this compound into layered structures like kaolinite and provides information about the interlayer spacing [, ].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In specific applications, like studying reaction mechanisms involving this compound, NMR can be employed to monitor the formation and disappearance of intermediates and products [].

    Q5: How does the thermal stability of this compound compare to other alkali metal acetates?

    A5: this compound exhibits distinct thermal decomposition behavior compared to potassium and rubidium acetates. This difference is evident in the variations observed in their thermographic and thermogravimetric analysis, as well as the products formed during their decomposition through ketonic and methane pathways [].

    Q6: How does this compound contribute to organic reactions as a catalyst or reagent?

    A6: this compound demonstrates versatility in organic synthesis:

      Q7: What is the role of this compound in the synthesis of isoquinolines?

      A7: this compound acts as a base in the rhodium(III)-catalyzed dehydrative C-C and C-N coupling of oximines and alkynes to produce isoquinolines. This reaction involves ortho C-H activation of oximines followed by functionalization with alkynes. The mild, redox-neutral conditions and tolerance to air and moisture make this synthetic route particularly appealing [].

      Q8: How is this compound used in the study of zeolite catalysts?

      A8: this compound serves as a precursor for generating basic sites in zeolite catalysts:

        Q9: How does the presence of this compound affect the stability of perovskite materials?

        A9: The incorporation of this compound enhances the stability of perovskite materials, particularly their resistance to thermal and light-induced degradation. This improved stability is attributed to several factors, including the relaxation of strain within the perovskite layer due to cesium incorporation and the formation of a stable intermediate phase between acetate ions and lead iodide [].

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.